molecular formula C17H17ClN2O5S B4231537 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B4231537
M. Wt: 396.8 g/mol
InChI Key: NBYMGQXCLWUWBJ-UHFFFAOYSA-N
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Description

“2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide” is a synthetic organic compound that features a benzodioxole ring, a chlorinated methylphenyl group, and a methylsulfonyl glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide” typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorinated Methylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by coupling with the benzodioxole ring.

    Attachment of the Methylsulfonyl Glycinamide Moiety: This step involves the reaction of glycine with methylsulfonyl chloride, followed by coupling with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-1,3-benzodioxol-5-yl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)acetamide
  • N~2~-1,3-benzodioxol-5-yl-N~1~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)propionamide

Uniqueness

The uniqueness of “2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-11-3-4-12(18)7-14(11)19-17(21)9-20(26(2,22)23)13-5-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYMGQXCLWUWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide
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2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide

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